molecular formula C26H32O11 B12429396 Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside(SH)

Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside(SH)

Cat. No.: B12429396
M. Wt: 520.5 g/mol
InChI Key: SPWHQAUMLDQOFU-UHFFFAOYSA-N
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Description

Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside is a naturally occurring compound found in various plants, such as fennel (Foeniculum vulgare). It is known for its white crystalline powder appearance and has a molecular formula of C26H32O11 with a molecular weight of 520.53 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside can be synthesized through chemical synthesis methods. The synthetic route typically involves the glycosylation of dehydrodiconiferyl alcohol with a glucopyranoside donor under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound can also be achieved through extraction from plants like fennel. The extraction process involves isolating the compound from plant material using solvents and purification techniques .

Chemical Reactions Analysis

Types of Reactions: Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound exerts its effects by scavenging free radicals, inhibiting pro-inflammatory cytokines, and modulating signaling pathways involved in cellular responses . These actions contribute to its antioxidant, anti-inflammatory, and antimicrobial properties .

Comparison with Similar Compounds

Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside can be compared with other similar compounds, such as:

Uniqueness: Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside stands out due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h3-6,8-10,16,20-24,26-32H,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWHQAUMLDQOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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